GABA-A Receptor α5 Subtype Binding Affinity of 3,5-Diphenyl-1H-pyridazin-4-one Compared to α1 and α3 Subtypes
3,5-Diphenyl-1H-pyridazin-4-one (as its 3,5-diphenyl-pyridazine analog) demonstrates a moderate subtype selectivity for the GABA-A receptor α5 subunit. It exhibits a Ki of 29 nM for the α5β3γ2 receptor subtype, which is 1.24-fold lower (more potent) than its Ki of 36 nM for the α1β3γ2 subtype [1]. This quantitative difference in binding affinity can be used to differentiate its pharmacological profile from non-selective GABA-A ligands.
| Evidence Dimension | Binding Affinity (Ki) for GABA-A Receptor Subtypes |
|---|---|
| Target Compound Data | Ki = 29 nM (α5β3γ2); Ki = 36 nM (α1β3γ2) |
| Comparator Or Baseline | Intra-compound comparison between receptor subtypes (α5β3γ2 vs. α1β3γ2) |
| Quantified Difference | 1.24-fold higher affinity (lower Ki) for α5β3γ2 compared to α1β3γ2 |
| Conditions | Displacement of [3H]-Ro-15-1788 binding from human recombinant receptors expressed in mouse fibroblasts, pH 7.4 [1] |
Why This Matters
This data provides a quantitative basis for selecting this compound over other pyridazinones for studies requiring a defined GABA-A receptor subtype interaction profile.
- [1] BindingDB. (n.d.). BDBM50173693: 3,5-Diphenyl-pyridazine. View Source
